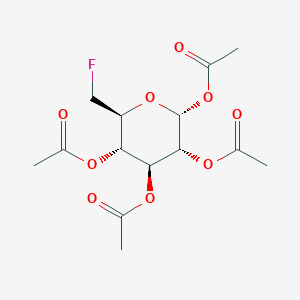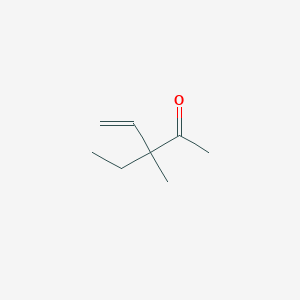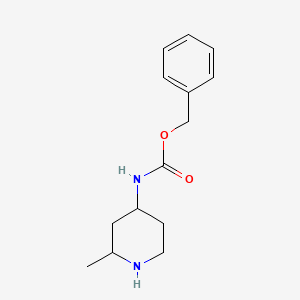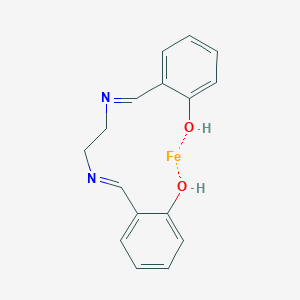
N,N-Bis(salicylidene)ethylenediamine iron(ii)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(salicylidene)ethylenediamine iron(ii) is a coordination compound that has gained significant attention in the field of inorganic chemistry due to its unique structure and versatile properties. This compound is formed by the reaction of N,N-Bis(salicylidene)ethylenediamine, commonly known as salen, with iron(ii) ions. The resulting complex exhibits interesting chemical and physical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(salicylidene)ethylenediamine iron(ii) typically involves the reaction of N,N-Bis(salicylidene)ethylenediamine with iron(ii) salts. One common method is to dissolve N,N-Bis(salicylidene)ethylenediamine in a suitable solvent, such as acetone, and then add an iron(ii) salt, such as iron(ii) chloride, to the solution. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(salicylidene)ethylenediamine iron(ii) can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(salicylidene)ethylenediamine iron(ii) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the iron(ii) center and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur when the complex is treated with other ligands, such as phosphines or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N-Bis(salicylidene)ethylenediamine iron(ii) may result in the formation of iron(iii) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(salicylidene)ethylenediamine iron(ii) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Bis(salicylidene)ethylenediamine iron(ii) involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating to the metal center through its nitrogen and oxygen atoms. This coordination can influence the redox properties of the metal center, making it useful in catalytic and biological applications. In the case of its anticancer activity, the compound induces ferroptosis by generating reactive oxygen species and increasing lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(salicylidene)ethylenediamine iron(ii) can be compared with other similar coordination compounds, such as:
N,N-Bis(salicylidene)ethylenediaminocobalt(ii):
N,N-Bis(salicylidene)ethylenediaminenickel(ii): This nickel-based complex is another example of a salen-type coordination compound with unique catalytic properties.
The uniqueness of N,N-Bis(salicylidene)ethylenediamine iron(ii) lies in its ability to form stable complexes with iron(ii) ions, which can undergo various redox reactions and exhibit significant biological activities.
Eigenschaften
Molekularformel |
C16H16FeN2O2 |
|---|---|
Molekulargewicht |
324.15 g/mol |
IUPAC-Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2; |
InChI-Schlüssel |
BTAZJRYBYAWUPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


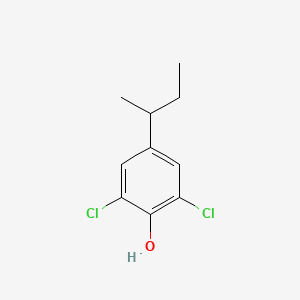
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
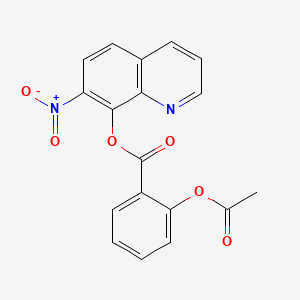
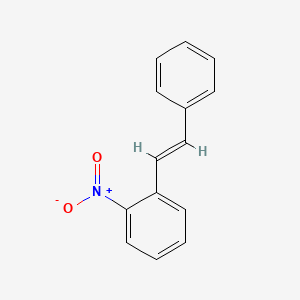
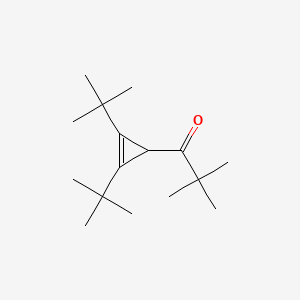
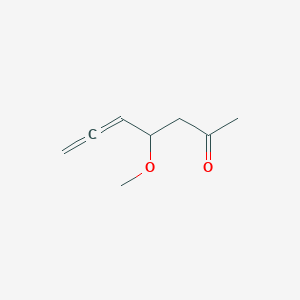


![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)

